Lysine hydrochloride, DL-

Catalog No.
S748913
CAS No.
70-53-1
M.F
C6H14N2O2.ClH
C6H15ClN2O2
M. Wt
182.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysine hydrochloride, DL-

CAS Number

70-53-1

Product Name

Lysine hydrochloride, DL-

IUPAC Name

2,6-diaminohexanoic acid;hydrochloride

Molecular Formula

C6H14N2O2.ClH
C6H15ClN2O2

Molecular Weight

182.65 g/mol

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H

InChI Key

BVHLGVCQOALMSV-UHFFFAOYSA-N

SMILES

Array

Synonyms

DL-Lysinemonohydrochloride;70-53-1;2,6-diaminohexanoicacidhydrochloride;lysinehydrochloride;DL-LYSINEHYDROCHLORIDE;H-DL-Lys-OH.HCl;DL-2,6-Diaminohexanoicacidmonohydrochloride;NSC9253;MFCD00064563;PDLHBr;Lysinemonohydrochloride;Lysine,DL-;22834-80-6;Lysine,hydrochloride(1:1);2,6-dianiohexanoicacidhydrochloride;L-Lysine,hydrochloride;D-Lysine,hydrochloride(1:1);L-Lysine,hydrochloride(1:1);Lysine,D-;ACMC-209nrt;L-LYCINEMONOHCL;ACMC-1B6PP;Lysinehydrochloride,DL-;ACMC-209oo4;AC1L1YQ3

Canonical SMILES

C(CCN)CC(C(=O)[O-])[NH3+].Cl

The exact mass of the compound DL-Lysine monohydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206291. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Reducing; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

DL-Lysine hydrochloride is the racemic monohydrochloride salt of the essential amino acid lysine, supplied as a highly water-soluble (65 g/100 mL at 20 °C), thermally stable crystalline powder that decomposes at 267 °C [1]. Unlike its enantiopure counterpart, this racemic mixture provides an equal ratio of D- and L-isomers, making it a critical, cost-effective precursor for applications requiring chiral neutrality or resistance to stereospecific biological degradation[2]. In industrial procurement, it is primarily sourced as a bulk intermediate for the enzymatic isolation of D-lysine, the synthesis of random-coil poly-DL-lysine for cell culture coatings, and as a non-chiral building block in material science and Maillard reaction modeling [1].

Substituting DL-Lysine hydrochloride with the more common L-Lysine hydrochloride or lysine free base fundamentally alters downstream processability and material performance [1]. L-Lysine is highly susceptible to rapid enzymatic degradation by ubiquitous decarboxylases and proteases, whereas the D-isomer within the DL-racemate resists these biological pathways, ensuring the longevity of derived polymers in cell culture environments [2]. Furthermore, in polymerization and sol-gel templating, L-lysine derivatives spontaneously fold into rigid α-helices or β-sheets at specific pH levels, dictating a highly ordered nanoscale architecture. In contrast, DL-lysine derivatives form random coils, which is strictly required when unstructured, non-helical material templating is specified[3]. Finally, substituting the hydrochloride salt with the free base introduces severe hygroscopicity and basicity, complicating weighing accuracy and requiring exothermic pH adjustments during aqueous formulation [1].

Stereospecific Resistance to Decarboxylase Degradation

When subjected to lysine decarboxylase in a two-enzyme cascade system, the stereoisomers in DL-lysine exhibit vastly different degradation kinetics. The L-lysine fraction is completely catabolized into cadaverine within 0.5 hours, whereas the D-lysine fraction remains >99% intact, allowing for the isolation of enantiopure D-lysine with a yield of 48.8% from the racemate [1].

Evidence DimensionEnzymatic degradation time to completion
Target Compound Data>99% intact after 0.5 hours (D-isomer component)
Comparator Or Baseline100% degraded in 0.5 hours (L-Lysine comparator)
Quantified DifferenceNear-total resistance vs. complete degradation
ConditionsCrude lysine decarboxylase assay at optimized pH and temperature

Buyers must procure the DL-racemate when utilizing enzymatic cascade systems to isolate D-lysine, as L-lysine cannot survive the decarboxylation step.

Random Coil Conformation for Unstructured Material Templating

During the synthesis of templated silicas, poly-L-lysine forms an α-helix at pH 11.2, resulting in highly uniform cylindrical pores approximately 1.5 nm in diameter [1]. In contrast, poly-DL-lysine synthesized from DL-lysine hydrochloride lacks this positive ellipticity and remains in a random coil conformation, preventing the formation of these specific 1.5 nm helical templates and yielding a fundamentally different, non-helical pore architecture [1].

Evidence DimensionPolypeptide secondary structure and resulting silica pore diameter
Target Compound DataRandom coil conformation; non-helical pores
Comparator Or Baselineα-helix conformation; 1.5 nm cylindrical pores (Poly-L-Lysine)
Quantified DifferenceComplete absence of helical templating in the DL-variant
ConditionsIn-situ circular dichroism during silica polymerization at pH 11.2

Material scientists must specify DL-Lysine precursors when the rigid 1.5 nm helical templating of L-lysine would interfere with the desired unstructured porosity of the target oxide.

Aqueous Solubility and Handling Stability

DL-Lysine hydrochloride exhibits high aqueous solubility, dissolving at approximately 65 g/100 mL (650 g/L) at 20 °C while maintaining a stable, slightly acidic to neutral pH profile in solution [1]. Compared to lysine free base, which is highly hygroscopic and strongly basic (requiring titration for neutral formulations), the hydrochloride salt allows for direct, reproducible integration into aqueous reactors and culture media without exothermic neutralization [1].

Evidence DimensionAqueous solubility and handling stability
Target Compound Data650 g/L at 20 °C; non-hygroscopic crystalline powder
Comparator Or BaselineHighly hygroscopic; requires acid titration for formulation (Lysine Free Base)
Quantified DifferenceDirect aqueous dissolution without pH adjustment
ConditionsStandard ambient laboratory conditions (20 °C, aqueous solvent)

Procurement of the hydrochloride salt ensures accurate gravimetric dosing and eliminates the need for secondary pH adjustment steps in bulk manufacturing.

Enzymatic Production of Enantiopure D-Lysine

Serves as the bulk substrate for two-step biocatalytic processes (using racemase and decarboxylase) to isolate pharmaceutical-grade D-lysine, leveraging the D-isomer's quantitative resistance to decarboxylation [1].

Protease-Resistant Cell Culture Coatings

Polymerized into poly-DL-lysine to coat histochemical slides and culture plates (typically at 0.01% w/v), providing a cationic adhesion surface that resists premature degradation by cellular proteases better than poly-L-lysine.

Non-Helical Oxide Templating

Utilized in sol-gel material science to synthesize random-coil polypeptides, preventing the rigid 1.5 nm α-helical pore templating that strictly occurs when using L-lysine precursors [2].

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
White powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

182.0822054 Da

Monoisotopic Mass

182.0822054 Da

Heavy Atom Count

11

UNII

81478P92RJ

Related CAS

70-53-1
617-68-5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

617-68-5
7274-88-6
70-53-1
657-27-2
22834-80-6

Wikipedia

Lysine hydrochloride
DL-lysine hydrochloride

Use Classification

Cosmetics -> Antioxidant; Reducing; Skin conditioning

General Manufacturing Information

Lysine, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

[Knockdown of lysine-specific demethylase 3A (KDM3A) inhibits the invasion and migration of MDA-MB-231 breast cancer cells and arrests the cell cycle in the G0/G1 phase]

Wenyi Gao, Tianrui Zhang, Juan Yao
PMID: 34533128   DOI:

Abstract

Objective To investigate the effect of lysine-specific demethylase 3A (KDM3A) on the invasion and migration of MDA-MB-231 breast cancer cells. Methods The mRNA and the protein expressions of KDM3A in MDA-MB-231 breast cancer cells and MCF-10A normal breast cells were detected by real-time quantitative PCR and Western blotting, respectively; the KDM3A level of MDA-MB-231 cells was knocked down by lentivirus infection of KDM3A short hairpin RNA (shKDM3A). The change of invasion and migration ability of MDA-MB-231 cells was detected by Transwell
assay, and the change in the cell cycle was detected by flow cytometry. Results The expression of KDM3A in MDA-MB-231 breast cancer cells was significantly increased compared with that in MCF-10A epithelial cells; after KDM3A knockdown, the invasion and migration abilities of MDA-MB-231 cells were significantly decreased, and the cell cycle was arrested in the G0/G1 phase. Conclusion Knockdown of KDM3A inhibits the invasion and migration of MDA-MB-231 breast cancer cells and arrests the cell cycle in G0/G1 phase.


Enhancement of lysine biosynthesis confers high-temperature stress tolerance to Escherichia coli cells

Shota Isogai, Hiroshi Takagi
PMID: 34455479   DOI: 10.1007/s00253-021-11519-0

Abstract

Lysine, a nutritionally important amino acid, is involved in adaptation and tolerance to environmental stresses in various organisms. Previous studies reported that lysine accumulation occurs in response to stress and that lysine supplementation enhances stress tolerance; however, the effect of lysine biosynthesis enhancement on stress tolerance has yet to be elucidated. In this study, we confirmed that lysine supplementation to the culture medium increased intracellular lysine content and improved cell growth of Escherichia coli at high temperature (42.5 °C). Lysine-overproducing strains were then isolated from the lysine analogue S-adenosylmethionine-resistant mutants by conventional mutagenesis and exhibited higher tolerance to high-temperature stress than the wild-type strain. We identified novel amino acid substitutions Gly474Asp and Cys554Tyr on ThrA, a bifunctional aspartate kinase/homoserine dehydrogenase (AK/HSDH), in the lysine-overproducing mutants. Interestingly, the Gly474Asp and Cys554Tyr variants of ThrA induced lysine accumulation and conferred high-temperature stress tolerance to E. coli cells. Enzymatic analysis revealed that the Gly474Asp substitution in ThrA reduced HSDH activity, suggesting that the intracellular level of aspartate semialdehyde, which is a substrate for HSDH and an intermediate for lysine biosynthesis, is elevated by the loss of HSDH activity and converted to lysine in E. coli. The present study demonstrated that both lysine supplementation and lysine biosynthesis enhancement improved the high-temperature stress tolerance of E. coli cells. Our findings suggest that lysine-overproducing strains have the potential as stress-tolerant microorganisms and can be applied to robust host cells for microbial production of useful compounds. KEY POINTS: • Lysine supplementation improved the growth of E. coli cells at high temperature. • The G474D and C554Y variant ThrA increased lysine productivity in E. coli cells. • The G474D substitution in ThrA reduced homoserine dehydrogenase activity. • E. coli cells that overproduce lysine exhibited high-temperature stress tolerance.


A Genetically Encoded Isonitrile Lysine for Orthogonal Bioorthogonal Labeling Schemes

Ágnes Szatmári, Gergely B Cserép, Tibor Á Molnár, Bianka Söveges, Adrienn Biró, György Várady, Edit Szabó, Krisztina Németh, Péter Kele
PMID: 34443576   DOI: 10.3390/molecules26164988

Abstract

Bioorthogonal click-reactions represent ideal means for labeling biomolecules selectively and specifically with suitable small synthetic dyes. Genetic code expansion (GCE) technology enables efficient site-selective installation of bioorthogonal handles onto proteins of interest (POIs). Incorporation of bioorthogonalized non-canonical amino acids is a minimally perturbing means of enabling the study of proteins in their native environment. The growing demand for the multiple modification of POIs has triggered the quest for developing orthogonal bioorthogonal reactions that allow simultaneous modification of biomolecules. The recently reported bioorthogonal [4 + 1] cycloaddition reaction of bulky tetrazines and sterically demanding isonitriles has prompted us to develop a non-canonical amino acid (ncAA) bearing a suitable isonitrile function. Herein we disclose the synthesis and genetic incorporation of this ncAA together with studies aiming at assessing the mutual orthogonality between its reaction with bulky tetrazines and the inverse electron demand Diels-Alder (IEDDA) reaction of bicyclononyne (
) and tetrazine. Results showed that the new ncAA, bulky-isonitrile-carbamate-lysine (
) is efficiently and specifically incorporated into proteins by genetic code expansion, and despite the slow [4 + 1] cycloaddition, enables the labeling of outer membrane receptors such as insulin receptor (IR) with a membrane-impermeable dye. Furthermore, double labeling of protein structures in live and fixed mammalian cells was achieved using the mutually orthogonal bioorthogonal IEDDA and [4 + 1] cycloaddition reaction pair, by introducing
through GCE and
through a HaloTag technique.


Global Lysine Acetylome Analysis of LPS-Stimulated HepG2 Cells Identified Hyperacetylation of PKM2 as a Metabolic Regulator in Sepsis

Ann-Yae Na, Sanjita Paudel, Soyoung Choi, Jun Hyung Lee, Min-Sik Kim, Jong-Sup Bae, Sangkyu Lee
PMID: 34445236   DOI: 10.3390/ijms22168529

Abstract

Sepsis-induced liver dysfunction (SILD) is a common event and is strongly associated with mortality. Establishing a causative link between protein post-translational modification and diseases is challenging. We studied the relationship among lysine acetylation (Kac), sirtuin (SIRTs), and the factors involved in SILD, which was induced in LPS-stimulated HepG2 cells. Protein hyperacetylation was observed according to SIRTs reduction after LPS treatment for 24 h. We identified 1449 Kac sites based on comparative acetylome analysis and quantified 1086 Kac sites on 410 proteins for acetylation. Interestingly, the upregulated Kac proteins are enriched in glycolysis/gluconeogenesis pathways in the Kyoto Encyclopedia of Genes and Genomes (KEGG) category. Among the proteins in the glycolysis pathway, hyperacetylation, a key regulator of lactate level in sepsis, was observed at three pyruvate kinase M2 (PKM2) sites. Hyperacetylation of PKM2 induced an increase in its activity, consequently increasing the lactate concentration. In conclusion, this study is the first to conduct global profiling of Kac, suggesting that the Kac mechanism of PKM2 in glycolysis is associated with sepsis. Moreover, it helps to further understand the systematic information regarding hyperacetylation during the sepsis process.


Structure of the native pyruvate dehydrogenase complex reveals the mechanism of substrate insertion

Jana Škerlová, Jens Berndtsson, Hendrik Nolte, Martin Ott, Pål Stenmark
PMID: 34489474   DOI: 10.1038/s41467-021-25570-y

Abstract

The pyruvate dehydrogenase complex (PDHc) links glycolysis to the citric acid cycle by converting pyruvate into acetyl-coenzyme A. PDHc encompasses three enzymatically active subunits, namely pyruvate dehydrogenase, dihydrolipoyl transacetylase, and dihydrolipoyl dehydrogenase. Dihydrolipoyl transacetylase is a multidomain protein comprising a varying number of lipoyl domains, a peripheral subunit-binding domain, and a catalytic domain. It forms the structural core of the complex, provides binding sites for the other enzymes, and shuffles reaction intermediates between the active sites through covalently bound lipoyl domains. The molecular mechanism by which this shuttling occurs has remained elusive. Here, we report a cryo-EM reconstruction of the native E. coli dihydrolipoyl transacetylase core in a resting state. This structure provides molecular details of the assembly of the core and reveals how the lipoyl domains interact with the core at the active site.


Histone H4 lysine 20 mono-methylation directly facilitates chromatin openness and promotes transcription of housekeeping genes

Muhammad Shoaib, Qinming Chen, Xiangyan Shi, Nidhi Nair, Chinmayi Prasanna, Renliang Yang, David Walter, Klaus S Frederiksen, Hjorleifur Einarsson, J Peter Svensson, Chuan Fa Liu, Karl Ekwall, Mads Lerdrup, Lars Nordenskiöld, Claus S Sørensen
PMID: 34417450   DOI: 10.1038/s41467-021-25051-2

Abstract

Histone lysine methylations have primarily been linked to selective recruitment of reader or effector proteins that subsequently modify chromatin regions and mediate genome functions. Here, we describe a divergent role for histone H4 lysine 20 mono-methylation (H4K20me1) and demonstrate that it directly facilitates chromatin openness and accessibility by disrupting chromatin folding. Thus, accumulation of H4K20me1 demarcates highly accessible chromatin at genes, and this is maintained throughout the cell cycle. In vitro, H4K20me1-containing nucleosomal arrays with nucleosome repeat lengths (NRL) of 187 and 197 are less compact than unmethylated (H4K20me0) or trimethylated (H4K20me3) arrays. Concordantly, and in contrast to trimethylated and unmethylated tails, solid-state NMR data shows that H4K20 mono-methylation changes the H4 conformational state and leads to more dynamic histone H4-tails. Notably, the increased chromatin accessibility mediated by H4K20me1 facilitates gene expression, particularly of housekeeping genes. Altogether, we show how the methylation state of a single histone H4 residue operates as a focal point in chromatin structure control. While H4K20me1 directly promotes chromatin openness at highly transcribed genes, it also serves as a stepping-stone for H4K20me3-dependent chromatin compaction.


Common Muscle Metabolic Signatures Highlight Arginine and Lysine Metabolism as Potential Therapeutic Targets to Combat Unhealthy Aging

Janina Tokarz, Gabriele Möller, Anna Artati, Simone Huber, Anja Zeigerer, Bert Blaauw, Jerzy Adamski, Kenneth Allen Dyar
PMID: 34360722   DOI: 10.3390/ijms22157958

Abstract

Biological aging research is expected to reveal modifiable molecular mechanisms that can be harnessed to slow or possibly reverse unhealthy trajectories. However, there is first an urgent need to define consensus molecular markers of healthy and unhealthy aging. Established aging hallmarks are all linked to metabolism, and a 'rewired' metabolic circuitry has been shown to accelerate or delay biological aging. To identify metabolic signatures distinguishing healthy from unhealthy aging trajectories, we performed nontargeted metabolomics on skeletal muscles from 2-month-old and 21-month-old mice, and after dietary and lifestyle interventions known to impact biological aging. We hypothesized that common metabolic signatures would highlight specific pathways and processes promoting healthy aging, while revealing the molecular underpinnings of unhealthy aging. Here, we report 50 metabolites that commonly distinguished aging trajectories in all cohorts, including 18 commonly reduced under unhealthy aging and 32 increased. We stratified these metabolites according to known relationships with various aging hallmarks and found the greatest associations with oxidative stress and nutrient sensing. Collectively, our data suggest interventions aimed at maintaining skeletal muscle arginine and lysine may be useful therapeutic strategies to minimize biological aging and maintain skeletal muscle health, function, and regenerative capacity in old age.


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